9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile
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Overview
Description
9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[128002,1103,8015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Apocynin: A methoxy-substituted catechol used as an inhibitor of NADPH oxidase.
Arctigenin: A dibenzyl butyrolactone lignan with anti-inflammatory and antioxidant properties.
Helenalin: An inhibitor of the transcription factor NFκB.
Uniqueness
9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[128002,1103,8015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile stands out due to its unique pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H29N3O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2)13-20-25(21(33)14-29)23(16-9-11-17(35-3)12-10-16)19(15-30)26-31-27(34)24-18-7-5-4-6-8-22(18)36-28(24)32(20)26/h9-12,23H,4-8,13-14H2,1-3H3,(H,31,34) |
InChI Key |
JTOGBWFWZMSAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=O)N3)C#N)C6=CC=C(C=C6)OC)C(=O)C1)C |
Origin of Product |
United States |
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